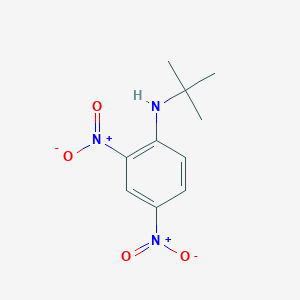
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide is a complex organic compound with the molecular formula C15H13Cl3FN3OS and a molecular weight of 408.712 g/mol . This compound is known for its unique structure, which includes a naphthylamino group, a trichloroethyl group, and an acetamide moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity .
the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are carefully controlled to maintain product quality .
Chemical Reactions Analysis
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of certain functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used to study the interactions between small molecules and biological targets.
In industry, 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable tool for researchers exploring new chemical reactions and pathways .
Mechanism of Action
The mechanism of action of 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function .
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action .
Comparison with Similar Compounds
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide can be compared with other similar compounds, such as 2-F-N-(2,2,2-Trichloro-1-(((4-chloroanilino)carbothioyl)amino)ethyl)benzamide and N-[2,2,2-Trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]heptanamide . These compounds share similar structural features, such as the trichloroethyl group and the carbothioyl moiety, but differ in their specific substituents and overall molecular structure.
The uniqueness of this compound lies in its naphthylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H13Cl3FN3OS |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C15H13Cl3FN3OS/c16-15(17,18)13(21-12(23)8-19)22-14(24)20-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,21,23)(H2,20,22,24) |
InChI Key |
TVRRYFGWENQVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


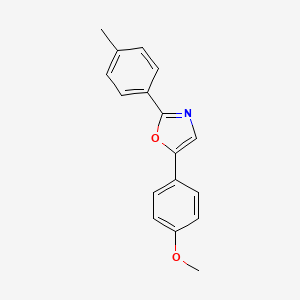
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)

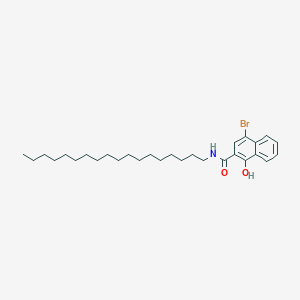
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992185.png)
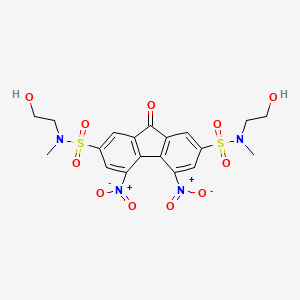

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992196.png)
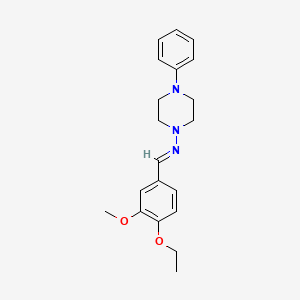
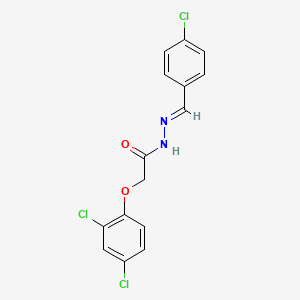
![2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B11992208.png)
